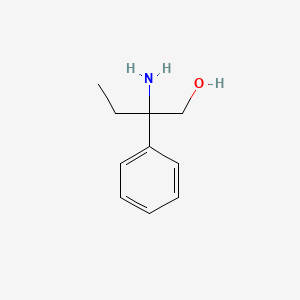
2-Amino-2-phenylbutan-1-ol
Vue d'ensemble
Description
2-Amino-2-phenylbutan-1-ol (2-APB) is a chemical compound belonging to the class of amines. It is a white, crystalline solid with a molecular weight of 166.22 g/mol and a melting point of 82-84°C. 2-APB is a derivative of the amino acid phenylalanine and is used in various scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Stereochemical Influence on Antihistaminic Activity
The synthesis and configuration of 2-Amino-2-phenylbutan-1-ol derivatives have been explored for their anti-histaminic properties. Studies have demonstrated that stereochemical configurations significantly influence antihistaminic activity, highlighting the importance of isomeric forms in medicinal chemistry (Casy & Parulkar, 1969).
Kinetic Resolution in Catalytic Processes
Research has investigated the role of this compound in the kinetic resolution of racemic compounds. The studies focus on the enantioselective processes catalyzed by enzymes, revealing how different amines, including this compound, impact the efficiency and selectivity of these resolutions (García-Urdiales, Rebolledo, & Gotor, 2001).
Biofuel Production
In the context of biofuel production, derivatives of this compound have been studied for enhancing the anaerobic production of biofuels like isobutanol. This research focuses on modifying specific pathway enzymes for efficient biofuel generation, demonstrating the compound's potential in renewable energy sources (Bastian et al., 2011).
Synthesis of Diastereoselective Compounds
The compound has been utilized in the synthesis of diastereoselective β, γ-diamino acids. These syntheses demonstrate the versatility of this compound in creating compounds with specific stereochemical configurations, which are crucial in pharmaceuticals and organic chemistry (Kano et al., 1988).
Antimicrobial and Antioxidant Properties
The compound has been studied for its potential in creating metal complexes with antimicrobial and antioxidant properties. Such studies are essential in developing new therapeutic agents and understanding the interaction between organic compounds and metals (Ejidike & Ajibade, 2015).
Quantum Chemical Assessments
Quantum computational studies have examined the influence of functional groups on derivatives of this compound. These studies provide insights into the electronic properties of the molecule and its potential applications in various chemical fields (Raajaraman, Sheela, & Muthu, 2019).
Synthesis of Schiff Base Ligands
Research on this compound derivatives has also included the synthesis of Schiff base ligands, which are critical in coordination chemistry and catalysis (Bhowmik, Drew, & Chattopadhyay, 2011).
Propriétés
IUPAC Name |
2-amino-2-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOJASDCBCXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2795831.png)
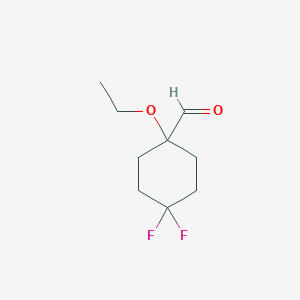
![1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2795833.png)

![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B2795839.png)
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2795841.png)
![N-(4-chloro-2-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2795842.png)
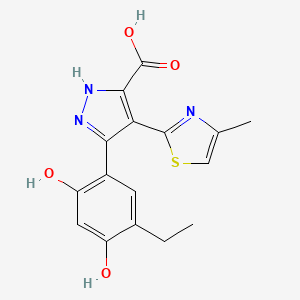
![6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2795844.png)
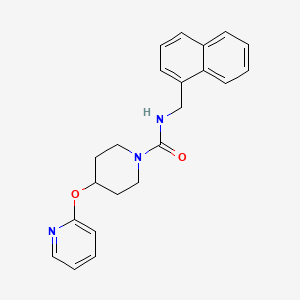
![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)
![2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2795852.png)
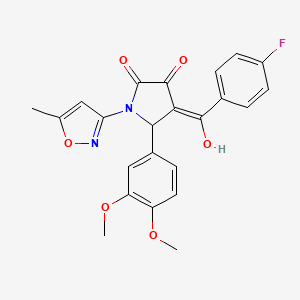
![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2795854.png)